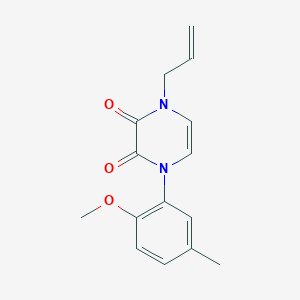

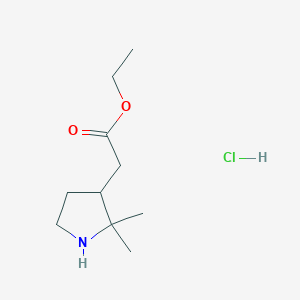

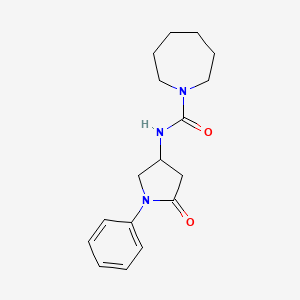

(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives has been achieved through a novel cascade reaction of o-silylaryl triflates with pyrazolidinones . This method stands out due to its ability to perform multistep transformations in a single pot, broad substrate scope, mild reaction conditions, and good functional group tolerance. The mechanism is believed to involve in situ formation of aryne, addition to pyrazolidinone, followed by N-N bond cleavage and intramolecular C-C bond formation/annulation .

Another approach for synthesizing pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media . This process is akin to the Pictet-Spengler condensation, leading to intermediate 4,5-dihydroisoquinolines which then dehydrogenate to form the final products. The reaction pathway and the structure of the final products can vary significantly depending on the aldehyde used .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the studies has been confirmed through various analytical techniques. For instance, the single crystal X-ray structures for certain pyrazolo[3,4-c]isoquinoline derivatives provided confirmation of the product formation . Similarly, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, confirming the structure of the synthesized compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The cascade reaction described in paper is a significant advancement as it allows for the formation of dihydroquinolinone derivatives in a more efficient manner. The reactions described in paper show versatility, as the product structure can be influenced by the choice of aldehyde, leading to a variety of pyrazolo[3,4-c]isoquinoline derivatives. The Povarov cycloaddition reaction/N-furoylation processes used in paper also highlight the intricate nature of the chemical reactions required to synthesize these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed extensively in the provided papers. However, the antiproliferative activity of the dihydroquinolinone derivatives against selected human cancer cell lines suggests that these compounds have significant biological properties . The therapeutic relevance of the N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative is also noted, with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Case Studies and Applications

The synthesized compounds have shown potential in various biological applications. The dihydroquinolinone derivatives from paper demonstrated significant in vitro antiproliferative activity, suggesting their potential use as anticancer agents. The therapeutic relevance of the compounds synthesized in paper is also highlighted, with a range of possible applications including anticancer, antibacterial, and anti-inflammatory treatments. These studies provide a foundation for further research into the potential medical applications of these compounds.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 4-methyl-2-(m-tolyl)thiazol-5-amine and ethyl glyoxalate. The second intermediate is 3,4-dihydroisoquinolin-2(1H)-one, which is synthesized from 2-nitrobenzaldehyde and cyclohexanone. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "4-methyl-2-(m-tolyl)thiazol-5-amine", "ethyl glyoxalate", "2-nitrobenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "chloroform", "hydrochloric acid", "sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carbaldehyde", "a. Dissolve 4-methyl-2-(m-tolyl)thiazol-5-amine (1.0 g, 4.5 mmol) in methanol (10 mL) and add ethyl glyoxalate (0.8 g, 6.0 mmol).", "b. Add acetic acid (0.5 mL) and stir the reaction mixture at room temperature for 24 hours.", "c. Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (20 mL).", "d. Wash the organic layer with water (10 mL) and brine (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 2: Synthesis of 3,4-dihydroisoquinolin-2(1H)-one", "a. Dissolve 2-nitrobenzaldehyde (1.0 g, 6.0 mmol) and cyclohexanone (0.6 g, 6.0 mmol) in methanol (10 mL).", "b. Add sodium borohydride (0.3 g, 8.0 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with chloroform (20 mL).", "d. Wash the organic layer with water (10 mL) and brine (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 3: Coupling of Intermediates", "a. Dissolve 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carbaldehyde (0.5 g, 2.0 mmol) and 3,4-dihydroisoquinolin-2(1H)-one (0.6 g, 3.0 mmol) in methanol (10 mL).", "b. Add sodium borohydride (0.2 g, 5.0 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with acetic acid (1 mL) and extract the product with chloroform (20 mL).", "d. Wash the organic layer with water (10 mL) and brine (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "e. Purify the product by column chromatography using chloroform/methanol (95:5) as the eluent." ] } | |

Numéro CAS |

1298028-69-9 |

Formule moléculaire |

C24H22N4OS |

Poids moléculaire |

414.53 |

Nom IUPAC |

3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |

InChI |

InChI=1S/C24H22N4OS/c1-15-6-5-9-18(12-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-11-10-17-7-3-4-8-19(17)14-28/h3-9,12-13H,10-11,14H2,1-2H3,(H,26,27) |

Clé InChI |

VPYOTAPUSYAKII-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B3000930.png)

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)